Dimethyl phenanthrene-1,9-dicarboxylate
Description
Dimethyl phenanthrene-1,9-dicarboxylate is a phenanthrene derivative featuring methyl ester groups at the 1- and 9-positions of the polycyclic aromatic hydrocarbon framework. Phenanthrene derivatives are widely studied for their biological activities, synthetic versatility, and roles in materials science . The dimethyl ester functionalization likely enhances solubility and modulates reactivity compared to free carboxylic acid forms, as seen in similar compounds like naphthalene dicarboxylates .
Properties
CAS No. |
7473-77-0 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
dimethyl phenanthrene-1,9-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(10-15(12)14)18(20)22-2/h3-10H,1-2H3 |
InChI Key |
IFFSYXZUYBQZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl phenanthrene-1,9-dicarboxylate can be synthesized through several methods. One common approach involves the intermolecular [4+2] benzannulation reaction between a functionalized biaryl derivative and an alkyne. This method is straightforward and efficient for constructing polycyclic aromatic phenanthrene units . Another method involves the palladium-catalyzed decarboxylative reaction between 2-arylbenzoic acids and alkynes . Additionally, iron-catalyzed reactions between 2-biaryl magnesium bromides and alkynes, iridium-catalyzed coupling of 2-arylbenzoyl chlorides with alkynes, and rhodium-catalyzed oxidative benzannulation of (2-arylphenyl)boronic acids with alkynes have also been reported .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of phenylboronic acid and dimethyl but-2-ynedioate as starting materials. The reaction is catalyzed by silver carbonate and potassium persulfate as the oxidant . This method is advantageous due to its operational simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl phenanthrene-1,9-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, silver carbonate, potassium persulfate, and various alkynes and aryl derivatives . The reaction conditions often involve high temperatures and pressures, as well as the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed decarboxylative reaction typically yields polycyclic aromatic phenanthrene units .
Scientific Research Applications
Dimethyl phenanthrene-1,9-dicarboxylate has numerous scientific research applications In chemistry, it is used to study the properties and reactions of polycyclic aromatic hydrocarbons In biology, it is used to investigate the interactions between aromatic compounds and biological moleculesIn industry, it is used in the production of advanced materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of dimethyl phenanthrene-1,9-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, which can influence its reactivity and binding properties. Additionally, its carboxylate groups can form hydrogen bonds and coordinate with metal ions, further affecting its behavior in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares dimethyl phenanthrene-1,9-dicarboxylate with key structural analogs:
*Calculated based on phenanthrene (178.23 g/mol) + 2(CH3O2C–) groups.
†Estimated from molecular formula in .
Key Observations :
- Solubility : Methyl ester groups in this compound likely improve organic-phase solubility compared to carboxylic acid analogs (e.g., naphthalene-1,2-dicarboxylic acid) .
- Stability : Phenanthrene tetracarboxylic anhydrides exhibit exceptional thermal stability , suggesting that this compound may also resist decomposition under moderate conditions.
Chemical Reactivity
- Coordination chemistry : Chiral semicorrines with dimethyl dicarboxylate groups form stable complexes with transition metals (e.g., Co²⁺, Ni²⁺), enabling applications in asymmetric catalysis . This compound may exhibit similar metal-binding behavior.
- Cycloaddition reactions: Dimethyl acetylenedicarboxylate participates in Diels-Alder reactions as a dienophile , suggesting that the conjugated system of this compound could engage in analogous transformations.
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